Nlrp3-IN-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nlrp3-IN-6 is a small molecule inhibitor specifically targeting the NLRP3 inflammasome. The NLRP3 inflammasome is a protein complex that plays a crucial role in the innate immune system by regulating the activation of caspase-1 and the subsequent release of pro-inflammatory cytokines such as interleukin-1β and interleukin-18 . Dysregulation of the NLRP3 inflammasome has been implicated in various inflammatory and autoimmune diseases, making this compound a valuable compound for therapeutic research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nlrp3-IN-6 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical transformations such as nucleophilic substitution, oxidation, and cyclization . The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis to a larger scale while maintaining the efficiency and safety of the process. This involves optimizing reaction conditions, using industrial-grade equipment, and ensuring compliance with regulatory standards. The process may also include purification steps such as crystallization and chromatography to achieve the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Nlrp3-IN-6 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of specific functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Cyclization: Formation of ring structures from linear precursors.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from the reactions involving this compound are typically intermediates that lead to the final active compound. These intermediates may include various substituted aromatic rings, heterocycles, and other functionalized molecules .
Scientific Research Applications
Nlrp3-IN-6 has a wide range of scientific research applications, including:
Mechanism of Action
Nlrp3-IN-6 exerts its effects by specifically inhibiting the activation of the NLRP3 inflammasome. The compound binds to the NLRP3 protein, preventing its oligomerization and subsequent assembly into the active inflammasome complex . This inhibition blocks the activation of caspase-1 and the release of pro-inflammatory cytokines, thereby reducing inflammation and immune responses . The molecular targets and pathways involved include the NLRP3 protein, caspase-1, and the downstream signaling molecules interleukin-1β and interleukin-18 .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Nlrp3-IN-6 include other NLRP3 inflammasome inhibitors such as MCC950, CY-09, and OLT1177 . These compounds share the common goal of inhibiting the NLRP3 inflammasome but may differ in their chemical structures, potency, and selectivity .
Uniqueness of this compound
This compound is unique in its specific binding affinity and inhibitory mechanism, which may offer advantages in terms of efficacy and safety compared to other inhibitors . Its distinct chemical structure also provides opportunities for further optimization and development of new therapeutic agents targeting the NLRP3 inflammasome .
Properties
Molecular Formula |
C18H15ClN2O4S3 |
---|---|
Molecular Weight |
455.0 g/mol |
IUPAC Name |
4-[(Z)-[3-[(5-chloro-2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzenesulfonamide |
InChI |
InChI=1S/C18H15ClN2O4S3/c1-25-15-7-4-13(19)9-12(15)10-21-17(22)16(27-18(21)26)8-11-2-5-14(6-3-11)28(20,23)24/h2-9H,10H2,1H3,(H2,20,23,24)/b16-8- |
InChI Key |
WTXZNFZCCPBQIR-PXNMLYILSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)CN2C(=O)/C(=C/C3=CC=C(C=C3)S(=O)(=O)N)/SC2=S |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)CN2C(=O)C(=CC3=CC=C(C=C3)S(=O)(=O)N)SC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.